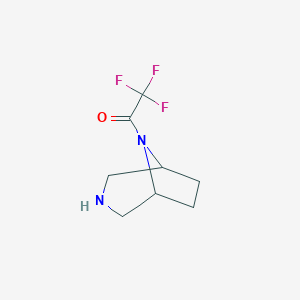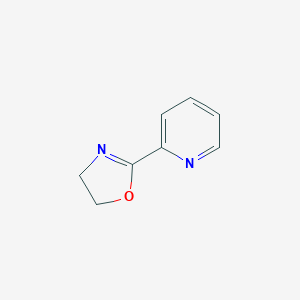![molecular formula C12H11NO2 B054376 1-(p-Tolyl)-3-azabicyclo[3.1.0]hexane-2,4-dione CAS No. 113111-34-5](/img/structure/B54376.png)
1-(p-Tolyl)-3-azabicyclo[3.1.0]hexane-2,4-dione
Übersicht
Beschreibung
“1-(p-Tolyl)-3-azabicyclo[3.1.0]hexane-2,4-dione” is a chemical compound with the molecular formula C12H11NO2 and a molecular weight of 201.22100 . It is a heterocyclic organic compound .
Synthesis Analysis
The synthesis of similar bicyclic structures has been reported in the literature. For instance, a catalytic approach that delivers substituted bicyclo[2.1.1]hexanes by intermolecular coupling between olefins and bicyclo[1.1.0]butyl (BCB) ketones has been described . The process, catalyzed by SmI2, works for a wide range of electron-deficient alkenes and substituted BCB ketones . Another approach involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition .
Molecular Structure Analysis
The molecular structure of “1-(p-Tolyl)-3-azabicyclo[3.1.0]hexane-2,4-dione” consists of a bicyclic system with a ketone functional group . The exact mass of the molecule is 201.07900 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(p-Tolyl)-3-azabicyclo[3.1.0]hexane-2,4-dione” include a molecular weight of 201.22100 and a molecular formula of C12H11NO2 . Other properties such as density, boiling point, melting point, and flash point are not available .
Wissenschaftliche Forschungsanwendungen
Aromatase Inhibitory Activity :
- The synthesis of novel compounds structurally related to 1-(p-Tolyl)-3-azabicyclo[3.1.0]hexane-2,4-dione showed potent inhibitory activity against human placental aromatase, an enzyme responsible for converting androgens to estrogens. This has implications for hormone-dependent tumors like breast cancer (Staněk et al., 1991).
Synthesis Techniques :
- Various synthesis methods have been explored for creating 3-azabicyclo[3.1.0]hexanes, including the insertion of cyclopropylmagnesium carbenoids into intramolecular C–H bonds adjacent to a nitrogen atom. This technique yielded up to 94% (Kimura et al., 2015).
Building Blocks for Carbapenem Nuclei :
- 2-Azabicyclo[2.2.0]hexane-3,5-dione, which is structurally similar, has been identified as a new building block for carbapenem nuclei, essential in the synthesis of certain antibiotics (Katagiri et al., 1985).
Asymmetric Synthesis of Biologically Active Compounds :
- Azabicyclo[3.1.0]hexane-1-ols, derived from similar compounds, have been used as intermediates for the asymmetric synthesis of pharmacologically active products, demonstrating versatility in organic synthesis (Jida et al., 2007).
Electrolyte Additive in Li-Ion Batteries :
- A novel electrolyte additive, 3-oxabicyclo[3.1.0]hexane-2,4-dione, improved the cell capacity retention in lithium-ion batteries under elevated temperatures, demonstrating its potential in energy storage technologies (Zhang et al., 2014).
Chemotherapeutic Applications :
- Diazabicyclo[3.1.0]hexane-2,4-diones were found to selectively inhibit human Type II IMP dehydrogenase, with implications in tumor cell death and potential use as chemotherapeutic agents (Barnes et al., 2001).
Eigenschaften
IUPAC Name |
1-(4-methylphenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-7-2-4-8(5-3-7)12-6-9(12)10(14)13-11(12)15/h2-5,9H,6H2,1H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTYDBYBSBXUPEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C23CC2C(=O)NC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60507964 | |
| Record name | 1-(4-Methylphenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60507964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(p-Tolyl)-3-azabicyclo[3.1.0]hexane-2,4-dione | |
CAS RN |
66504-87-8 | |
| Record name | 1-(4-Methylphenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60507964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(3S)-7-amino-2-oxo-3-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]heptyl] 2,4,6-trimethylbenzoate;hydrochloride](/img/structure/B54295.png)
![C-Undecylcalix[4]resorcinarene](/img/structure/B54297.png)


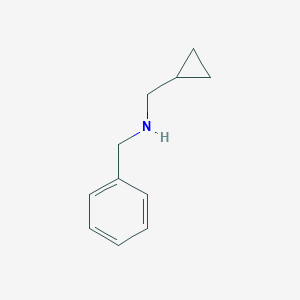
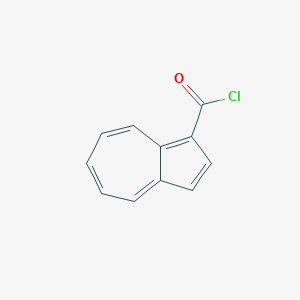
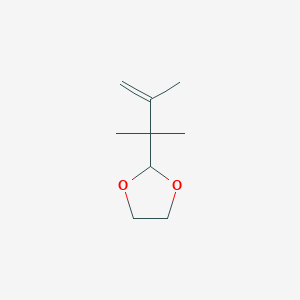
![1-[2-(Benzhydryloxy)ethyl]piperidine-4-acetic acid ethyl ester](/img/structure/B54313.png)

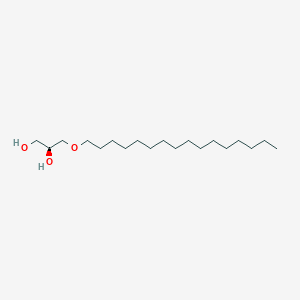
![N-[(5-propan-2-yl-1,2,4-oxadiazol-3-yl)methyl]formamide](/img/structure/B54317.png)

